molecular formula C12H22F6N4 B14067424 4-Trifluoromethyl-piperidin-4-ylamine 4-Trifluoromethyl-piperidin-4-ylamine

4-Trifluoromethyl-piperidin-4-ylamine 4-Trifluoromethyl-piperidin-4-ylamine

Cat. No.: B14067424
M. Wt: 336.32 g/mol
InChI Key: MCYSRIPANJTKQS-UHFFFAOYSA-N
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Description

4-Trifluoromethyl-piperidin-4-ylamine is a chemical compound with the molecular formula C6H11F3N2 It is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethyl-piperidin-4-ylamine typically involves the hydrogenation reduction of 4-Trifluoromethyl-pyridine. The process can be carried out using different catalysts such as palladium on carbon or Raney nickel. The reaction is conducted under hydrogen gas at room temperature and a pressure range of 3-12 atmospheres. The reaction mixture is then filtered to remove the catalyst, and the filtrate is concentrated by distillation to obtain the desired product .

Industrial Production Methods

Industrial production of 4-Trifluoromethyl-piperidin-4-ylamine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient distillation units to ensure high yield and purity of the product. The choice of catalyst and reaction conditions may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethyl-piperidin-4-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrogen gas in the presence of palladium on carbon or Raney nickel is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 4-Trifluoromethyl-piperidin-4-ylamine.

    Reduction: Simpler amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

4-Trifluoromethyl-piperidin-4-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-Trifluoromethyl-piperidin-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the biological system in which it is studied. The exact molecular targets and pathways involved may vary, but common mechanisms include binding to active sites of enzymes or receptors and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Trifluoromethyl-piperidin-4-ylamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H22F6N4

Molecular Weight

336.32 g/mol

IUPAC Name

4-(trifluoromethyl)piperidin-4-amine

InChI

InChI=1S/2C6H11F3N2/c2*7-6(8,9)5(10)1-3-11-4-2-5/h2*11H,1-4,10H2

InChI Key

MCYSRIPANJTKQS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C(F)(F)F)N.C1CNCCC1(C(F)(F)F)N

Origin of Product

United States

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